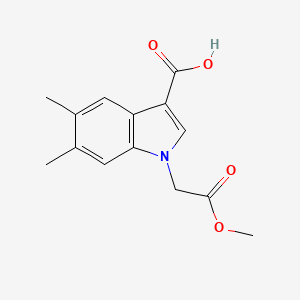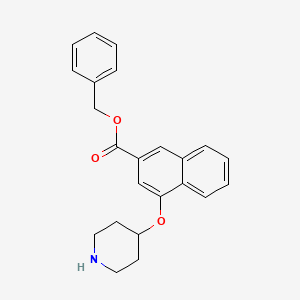
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic organic compound that features a piperidine ring, a naphthalene moiety, and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the 4-hydroxy group.
Naphthalene Carboxylation: The naphthalene moiety is carboxylated to form naphthalene-2-carboxylic acid.
Esterification: The carboxylic acid group of naphthalene-2-carboxylic acid is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The piperidine derivative is coupled with the esterified naphthalene compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the naphthalene moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine core but lacking the naphthalene moiety.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a hydroxyl group instead of the naphthalene moiety.
Uniqueness
Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to the combination of the piperidine ring, naphthalene moiety, and benzyl ester group. This unique structure allows for diverse interactions and applications that are not possible with simpler analogs.
特性
分子式 |
C23H23NO3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H23NO3/c25-23(26-16-17-6-2-1-3-7-17)19-14-18-8-4-5-9-21(18)22(15-19)27-20-10-12-24-13-11-20/h1-9,14-15,20,24H,10-13,16H2 |
InChIキー |
YRKNYWMREGDNAW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
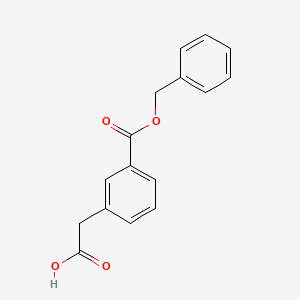

![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)

![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)

![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
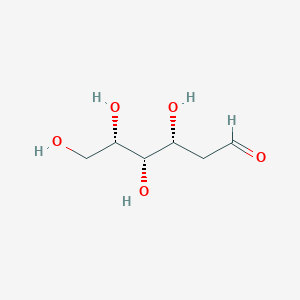

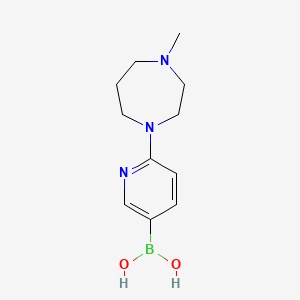
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

